L-His-L-Glu-OH
Description
Significance of Dipeptides in Biochemical Systems
Dipeptides, the simplest form of peptides consisting of two amino acids linked by a peptide bond, play a multitude of roles in biological systems. Beyond their fundamental role as building blocks for larger proteins, they can act as signaling molecules, antioxidants, and modulators of enzymatic activity. Their relatively small size allows for rapid absorption and transport within the body, making them efficient bioactive compounds. The specific physiological function of a dipeptide is dictated by the properties of its constituent amino acid residues and their sequence.
Overview of Histidine and Glutamic Acid Residues in Peptide Chemistry
L-Histidine (His) is an essential amino acid characterized by its imidazole (B134444) side chain. This side chain has a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor. This property makes histidine a crucial component in the active sites of many enzymes, where it participates in catalytic reactions. Furthermore, the imidazole ring is an effective chelator of metal ions, a property that is vital for the function of various metalloproteins.
The combination of these two amino acids into the dipeptide L-His-L-Glu-OH results in a molecule with a unique combination of properties, including the potential for acid-base catalysis, metal chelation, and specific biological interactions.
Scope and Research Focus for this compound within Academic Contexts
Current academic research on this compound is notably focused on its potential therapeutic applications, particularly in the realm of immunology and inflammatory responses. A significant area of investigation has been its role in modulating the activity of mast cells, which are key players in allergic reactions.
Detailed Research Findings:
A study investigating the effects of dipeptides containing acidic amino acid residues on the degranulation of rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, identified this compound as a potent inhibitor. scilit.com The research demonstrated that this dipeptide significantly suppresses the release of inflammatory mediators, such as histamine, from these cells upon antigen stimulation. scilit.com
The mechanism of action appears to involve the inhibition of key signaling pathways within the mast cells. Specifically, this compound was found to suppress the phosphorylation of phosphoinositide 3-kinase (PI3K) and Akt, two crucial enzymes in the degranulation signaling cascade. scilit.com This inhibition, in turn, prevents the necessary reorganization of microtubules required for the transport and release of granular contents. scilit.com Interestingly, the study also noted that while this compound inhibited degranulation induced by a calcium ionophore, it did not significantly suppress the initial increase in cytosolic calcium ion concentration, suggesting its primary target lies downstream in the signaling pathway. scilit.com
These findings highlight the potential of this compound as a lead compound for the development of anti-allergic or anti-inflammatory agents. The research provides a solid foundation for further investigation into its efficacy and mechanism of action in more complex biological systems and its potential as a functional food ingredient or therapeutic agent. scilit.com
Physicochemical Properties of L-Histidyl-L-Glutamic Acid
| Property | Value |
| CAS Number | 53634-28-9 |
| Molecular Formula | C₁₁H₁₆N₄O₅ |
| Molecular Weight | 284.27 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]pentanedioic acid |
| Storage Temperature | 2-8 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLZZKNEBBHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modification of L His L Glu Oh
Solid-Phase Peptide Synthesis (SPPS) Methodologies for L-His-L-Glu-OH
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and is well-suited for the synthesis of this compound. bachem.com In SPPS, the peptide is assembled in a stepwise manner while one end is covalently attached to an insoluble polymeric support, or resin. bachem.comnih.gov This approach simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing after each reaction step. bachem.comlifetein.com The synthesis proceeds from the C-terminus to the N-terminus. peptide.com For this compound, this means the L-glutamic acid residue is first anchored to the resin, followed by the coupling of the L-histidine residue.
Fmoc/tBu Strategy in Dipeptide Construction
The most widely adopted strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. rsc.org This method is favored for its mild reaction conditions. nih.govlifetein.com The temporary protecting group for the α-amino group is the base-labile Fmoc group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. iris-biotech.debiosynth.com This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the Fmoc group. iris-biotech.de
The synthesis cycle for this compound using the Fmoc/tBu strategy involves the following key steps:
Resin Loading : An Fmoc-protected L-glutamic acid derivative, with its side-chain carboxyl group protected (e.g., as a tBu ester), is anchored to a suitable solid support, such as Wang resin or 2-chlorotrityl chloride resin. peptide.comwikipedia.org
Fmoc Deprotection : The Nα-Fmoc group of the resin-bound glutamic acid is removed using a mild base, typically a solution of 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.com This exposes the free amino group for the subsequent coupling reaction.
Coupling : The next amino acid, Fmoc-protected L-histidine with its side-chain protected, is activated and coupled to the deprotected glutamic acid residue on the resin.
Final Cleavage : Once the dipeptide is assembled, it is cleaved from the resin, and the permanent side-chain protecting groups are simultaneously removed. This is typically achieved by treatment with a strong acid, such as a cocktail containing 95% trifluoroacetic acid (TFA). iris-biotech.de
Protecting Group Chemistry for Histidine and Glutamic Acid Residues (e.g., Trityl, tert-Butyl, Allyl, Alloc)
The success of peptide synthesis hinges on the effective use of protecting groups to mask reactive functionalities in the amino acid side chains. biosynth.comnih.gov For this compound, the imidazole (B134444) ring of histidine and the γ-carboxyl group of glutamic acid must be protected.
Glutamic Acid Protection : In the Fmoc/tBu strategy, the side-chain carboxyl group of glutamic acid is commonly protected as a tert-butyl (OtBu) ester. iris-biotech.depeptide.com This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by the final TFA treatment. iris-biotech.de For specialized applications requiring selective deprotection of the side chain while the peptide remains on the resin, other protecting groups can be used. For example, an allyl (OAll) ester is orthogonal to both Fmoc and tBu groups and can be selectively removed using a palladium catalyst. peptide.com
Histidine Protection : The imidazole side chain of histidine is nucleophilic and can cause side reactions, including racemization, during synthesis. peptide.com Therefore, its protection is crucial. A common protecting group for the imidazole nitrogen in Fmoc-based SPPS is the acid-labile trityl (Trt) group. peptide.com The Trt group provides good protection and is cleaved under the standard final TFA cleavage conditions. Other trityl-based groups like methoxytrityl (Mmt) or methyltrityl (Mtt) can also be employed for more nuanced deprotection strategies. iris-biotech.depeptide.com The N-allyloxycarbonyl (Alloc) group is another option, offering orthogonality for specific synthetic designs. lifetein.com
Table 1: Common Protecting Groups in Fmoc/tBu Synthesis of this compound
| Amino Acid Residue | Functional Group | Protecting Group | Abbreviation | Cleavage Condition |
|---|---|---|---|---|
| L-Histidine | α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| L-Histidine | Side-Chain (Imidazole) | Trityl | Trt | Acid (e.g., TFA) |
| L-Glutamic Acid | α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| L-Glutamic Acid | Side-Chain (γ-Carboxyl) | tert-Butyl ester | OtBu | Acid (e.g., TFA) |
| L-Glutamic Acid | Side-Chain (γ-Carboxyl) | Allyl ester | OAll | Palladium Catalyst |
Coupling Reagents and Procedures (e.g., HBTU, DIPEA)
The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. peptide.com
A widely used and effective coupling method involves the use of aminium/uronium salt-based reagents. bachem.com O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is one of the most popular choices. peptidescientific.com The coupling procedure typically involves dissolving the Fmoc-protected amino acid (Fmoc-His(Trt)-OH in this case) in a solvent like DMF. The coupling reagent (HBTU) is added, along with a non-nucleophilic organic base, most commonly N,N-Diisopropylethylamine (DIPEA). peptide.comyoutube.com
The role of the components is as follows:
HBTU : Activates the carboxyl group of the amino acid, converting it into a highly reactive ester intermediate. peptidescientific.comyoutube.com
DIPEA : Acts as a base to deprotonate the carboxylic acid, facilitating its reaction with HBTU, and to neutralize any acidic species formed during the reaction. peptide.comyoutube.com
A typical coupling protocol involves adding approximately 2 equivalents of the protected amino acid, 2 equivalents of HBTU, and 4 equivalents of DIPEA to the deprotected resin-bound amino acid. peptide.compeptide.com The reaction is allowed to proceed for 10-60 minutes, and its completion can be monitored using a qualitative test like the Kaiser test. peptide.com
Solution-Phase Peptide Synthesis Approaches for this compound
Before the advent of SPPS, peptides were exclusively synthesized in solution, a method now referred to as solution-phase peptide synthesis (LPPS). libretexts.org While often more labor-intensive due to the need for purification of intermediates after each step, LPPS remains valuable, particularly for large-scale synthesis. wikipedia.org
In this approach, the N-protected histidine and the C-protected glutamic acid are coupled in an organic solvent. libretexts.orgekb.eg Similar to SPPS, protecting groups are essential to ensure the correct amide bond is formed. libretexts.org The N-terminus of histidine could be protected with a group like benzyloxycarbonyl (Cbz or Z), and the two carboxyl groups of glutamic acid could be protected as methyl or benzyl (B1604629) esters. libretexts.org
The coupling is facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. americanpeptidesociety.org After the coupling reaction, the product dipeptide is isolated and purified. The protecting groups are then removed in subsequent steps to yield the final this compound dipeptide. libretexts.org
Chemoenzymatic Synthesis of this compound and Related Dipeptides
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical methods. Enzymes can catalyze the formation of peptide bonds under mild, aqueous conditions, often with high stereoselectivity, thus avoiding the need for extensive protecting group strategies.
For the synthesis of dipeptides, enzymes such as proteases can be used in reverse. Under specific conditions (e.g., high concentration of substrates, organic co-solvents), the equilibrium of the protease-catalyzed reaction can be shifted from hydrolysis to synthesis. For this compound, a suitable enzyme could potentially catalyze the condensation of an L-histidine ester with L-glutamic acid.
More advanced biocatalytic cascades can be designed. For instance, L-amino acid deaminases can convert an amino acid to its corresponding 2-oxoacid, which can then undergo further enzymatic transformations. nih.gov While specific enzymatic routes for this compound are not extensively detailed, the principles of using enzymes like ligases or engineered synthetases represent a potential green chemistry approach to its synthesis. Tandem reactions involving aldol (B89426) addition and transamination have also been developed for synthesizing amino acid derivatives, showcasing the power of enzymatic methods in constructing complex chiral molecules from simpler precursors. acs.org
Derivatization and Analog Design for Specific Research Applications
The chemical modification of this compound to create derivatives and analogs is a key strategy for studying its biological role and developing potential therapeutic agents. beilstein-journals.orgnih.gov Derivatization involves chemically altering the existing functional groups (the N-terminus, C-terminus, or the side chains) to change the dipeptide's properties, such as stability, solubility, or receptor-binding affinity.
N-Terminal and C-Terminal Modification : The N-terminal amino group can be acylated, for instance, by reacting the dipeptide with benzenesulfonyl chloride. nih.gov The C-terminal carboxyl groups can be converted to esters or amides to modulate the molecule's charge and polarity.
Side-Chain Modification : The side chains of histidine and glutamic acid offer further points for modification. The γ-carboxyl group of glutamic acid can be used to form amide bonds with other molecules. For example, γ-glutamyl derivatives of other amino acids can be synthesized. mdpi.com
Analog Design : Analogs can be designed by replacing one or both amino acids with non-proteinogenic amino acids. For example, hydroxyglutamic acid analogs could be incorporated to introduce additional hydrogen bonding capabilities. beilstein-journals.org The synthesis of such analogs often relies on the robust methodologies of SPPS, which allows for the flexible incorporation of a wide variety of building blocks. peptide.com Derivatization is also a critical step for analytical purposes, such as preparing the dipeptide for detection by HPLC, often by reacting amine groups with fluorescent tags like o-phthalaldehyde (B127526) (OPA). researchgate.netmdpi.comnih.gov
Design and Synthesis of Stereoisomeric Analogs
The biological activity of peptides is intrinsically linked to their stereochemistry. The synthesis of stereoisomeric analogs of this compound, such as D-His-L-Glu-OH, L-His-D-Glu-OH, and D-His-D-Glu-OH, is essential for probing the stereochemical requirements of its biological targets. These analogs are typically prepared using standard peptide synthesis methodologies, with the key difference being the use of the corresponding D-amino acid derivatives as starting materials.
The synthesis of these dipeptides can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS), with SPPS being the more common approach for its efficiency and ease of purification. luxembourg-bio.comrsc.org The general strategy involves the sequential coupling of protected amino acid residues.
Key Steps in the Synthesis of Stereoisomeric Analogs:
Selection of Starting Materials: To synthesize the desired stereoisomer, the appropriate protected D- or L-amino acids are selected. For instance, the synthesis of D-His-L-Glu-OH would require protected D-histidine and L-glutamic acid.
Peptide Bond Formation: The protected amino acids are coupled using a suitable activating agent (e.g., carbodiimides like DCC or DIC, or uronium/aminium salts like HBTU or HATU) to facilitate the formation of the amide bond.
Deprotection: After the dipeptide is formed, all protecting groups are removed in a final step, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the desired stereoisomeric analog of this compound.
The imidazole side chain of histidine presents a particular challenge during synthesis as it can be a source of racemization. creative-peptides.compeptide.com Therefore, the selection of an appropriate protecting group for the imidazole nitrogen is crucial to maintain the stereochemical integrity of the histidine residue.
| Amino Acid Residue | Functional Group | Common Protecting Groups (Fmoc Strategy) | Common Protecting Groups (Boc Strategy) |
| Histidine (His) | Imidazole Side Chain | Trityl (Trt), 4-methyltrityl (Mtt) | Benzyloxymethyl (Bom), Dinitrophenyl (Dnp), Tosyl (Tos) |
| Glutamic Acid (Glu) | γ-Carboxyl Group | tert-Butyl ester (OtBu) | Benzyl ester (OBzl), Cyclohexyl ester (OcHex) |
This table summarizes common protecting groups used for the side chains of histidine and glutamic acid in both Fmoc and Boc solid-phase peptide synthesis strategies. creative-peptides.compeptide.com
Isotopic Labeling for Mechanistic Elucidation (e.g., ¹³C, ¹⁵N, ²H enrichment)
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. nih.govnih.gov By replacing specific atoms in this compound with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), the dipeptide can be distinguished from its endogenous, unlabeled counterparts in biological systems. This allows for detailed studies of its absorption, distribution, metabolism, and excretion, as well as its interaction with enzymes and receptors.
The synthesis of isotopically labeled this compound follows the same principles as the synthesis of the unlabeled dipeptide. jpt.com The key difference is the use of one or more amino acid precursors that are enriched with the desired stable isotope. These labeled amino acids can be incorporated at specific positions in the dipeptide, providing a powerful tool for mechanistic investigations.
Applications of Isotopically Labeled this compound:
Metabolic Studies: Labeled this compound can be administered to in vitro or in vivo systems, and its metabolic products can be identified and quantified using techniques like mass spectrometry. This provides insights into the enzymes and pathways involved in its breakdown.
Enzyme Mechanism and Kinetics: By incorporating isotopes at or near the peptide bond, the mechanism of enzymatic hydrolysis can be studied. Kinetic isotope effects can provide information about the transition state of the reaction.
NMR Spectroscopy: Isotopic labeling, particularly with ¹³C and ¹⁵N, is invaluable for nuclear magnetic resonance (NMR) studies. nih.govamericanpeptidesociety.org It enhances the sensitivity of NMR experiments and allows for the determination of the three-dimensional structure of the dipeptide and its complexes with biological macromolecules. Deuterium (²H) enrichment can be used to simplify complex proton NMR spectra.
| Isotope | Common Application in Mechanistic Studies | Analytical Technique |
| ¹³C | Tracing carbon backbone in metabolic pathways; structural analysis. | Mass Spectrometry, NMR Spectroscopy |
| ¹⁵N | Investigating peptide bond cleavage; studying nitrogen metabolism; structural analysis. | Mass Spectrometry, NMR Spectroscopy |
| ²H (Deuterium) | Probing kinetic isotope effects; simplifying NMR spectra. | Mass Spectrometry, NMR Spectroscopy |
This table outlines the common stable isotopes used for labeling peptides like this compound, their primary applications in mechanistic studies, and the analytical techniques used for their detection.
The synthesis of isotopically labeled this compound for mechanistic studies is a testament to the synergy between synthetic organic chemistry and analytical biochemistry, providing a molecular-level understanding of the biological role of this dipeptide.
Advanced Structural Characterization and Conformational Analysis of L His L Glu Oh
X-ray Crystallography for Dipeptide Structure Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into molecular structure, packing, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) of L-His-L-Glu-OH and Related Dipeptides
Single-crystal X-ray diffraction (SCXRD) has been employed to elucidate the crystal structures of various histidine-containing dipeptides, including this compound nih.govillinois.edunih.gov. Studies have characterized this compound as crystallizing in the monoclinic crystal system, belonging to the P2₁ space group illinois.edu. The unit cell parameters for this compound are reported as follows: a = 6.0389(7) Å, b = 21.081(5) Å, c = 8.678(3) Å, with angles α = 90.00°, β = 96.499(6)°, and γ = 90.00° illinois.edu. The unit cell volume (V) is approximately 1096.0(4) ų illinois.edu.
These studies also provide crystallographic data for other histidine dipeptides, offering comparative structural information. For instance, L-histidyl-L-leucine (His-Leu) crystallizes in the monoclinic P2₁ space group with cell dimensions a = 12.240(3) Å, b = 18.326(7) Å, c = 8.6523(13) Å, and β = 99.908(2)° illinois.edu. L-histidyl-L-methionine (His-Met) crystallizes in the orthorhombic P2₁2₁2₁ space group with a = 4.8451(18) Å, b = 15.472(2) Å, and c = 18.035(4) Å illinois.edu.
Furthermore, research into the polymorphism of constituent amino acids, such as L-glutamic acid, has revealed distinct crystalline forms. α-L-Glutamic acid crystallizes in the orthorhombic P2₁2₁2₁ space group with lattice dimensions a = 7.012 Å, b = 8.762 Å, c = 10.273 Å ox.ac.uk, while β-L-glutamic acid also crystallizes in the P2₁2₁2₁ space group with a = 5.139 Å, b = 6.879 Å, and c = 17.246 Å ox.ac.uk. Studies on L-histidine have also identified different crystalline forms illinois.eduacs.org.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing and intermolecular interactions are critical determinants of a molecule's solid-state properties. In histidine dipeptides, hydrogen bonding plays a significant role in stabilizing the crystal lattice nih.govox.ac.uk. The study by Oldfield et al. nih.govillinois.eduacs.org highlights the importance of intermolecular interactions, particularly hydrogen bonding, in influencing the ¹³C NMR chemical shifts of the imidazole (B134444) group. For this compound, the imidazole ring carbons (Cγ, Cδ2, Cε1) exhibit specific chemical shifts that are sensitive to these interactions and potential tautomeric states of the imidazole ring nih.govillinois.edu.
Table 1: Crystallographic Data for Histidine Dipeptides
| Dipeptide | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| His-Glu | Monoclinic | P2₁ | 6.0389(7) | 21.081(5) | 8.678(3) | 96.499(6) | 1096.0(4) |
| His-Leu | Monoclinic | P2₁ | 12.240(3) | 18.326(7) | 8.6523(13) | 99.908(2) | 1912.0(7) |
| His-Met | Orthorhombic | P2₁2₁2₁ | 4.8451(18) | 15.472(2) | 18.035(4) | 90.00 | 1354.9(6) |
| Gly-His | Monoclinic | P2₁ | 4.9316(7) | 18.392(3) | 9.283(2) | 90.00 | 839.5(5) |
| Leu-His | Monoclinic | P2₁ | 12.240(3) | 18.326(7) | 8.6523(13) | 99.908(2) | 1912.0(7) |
| His-Asp | Monoclinic | P2₁ | 12.240(3) | 18.326(7) | 8.6523(13) | 99.908(2) | 1912.0(7) |
| His-Ala | Orthorhombic | P2₁2₁2₁ | 4.9316(7) | 18.392(3) | 9.283(2) | 90.00 | 839.5(5) |
| Ala-His | Monoclinic | P2₁ | 6.0389(7) | 21.081(5) | 8.678(3) | 96.499(6) | 1096.0(4) |
Note: Data for His-Asp and His-Ala are presented as in the source, acknowledging potential discrepancies in space group/cell parameters for similar entries.
Polymorphism Studies of Constituent Amino Acids and Analogs
Polymorphism, the ability of a compound to crystallize in multiple forms, is a significant consideration for amino acids. L-glutamic acid is known to exist in at least two polymorphic forms, α and β ox.ac.ukox.ac.ukznaturforsch.com. Studies indicate that the crystallization behavior and transformation kinetics of L-histidine polymorphs differ from those of L-glutamic acid; for instance, the ratio of L-histidine polymorphs in a precipitate is less influenced by temperature compared to L-glutamic acid illinois.eduox.ac.uk. L-histidine itself has been subjected to THz spectroscopy and powder X-ray diffraction studies to characterize its polymorphic forms acs.org.
The presence of other amino acids can influence the crystallization of L-glutamic acid, with L-histidine noted for its potential to stabilize the α-polymorph nih.gov. Understanding these polymorphic behaviors is crucial as different crystal forms can exhibit varying physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
NMR spectroscopy provides detailed information about molecular structure, dynamics, and interactions in both solution and solid states.
Proton (¹H) NMR Spectroscopy for Structural Assignment
Proton (¹H) NMR spectroscopy is a fundamental tool for identifying and assigning signals to specific hydrogen atoms within a molecule. For dipeptides like this compound, ¹H NMR spectra would typically show signals corresponding to the protons of the amino groups, the alpha-carbons, the methylene (B1212753) groups in the side chains, and the imidazole ring protons of histidine.
Carbon (¹³C) and Oxygen (¹⁷O) Solid-State NMR Spectroscopy for Conformational Insights
Solid-state NMR, particularly ¹³C and ¹⁷O NMR, offers unique insights into the conformational states and local environments of molecules in the solid phase, complementing crystallographic data.
¹³C NMR Spectroscopy: Solid-state ¹³C NMR studies on histidine-containing dipeptides, including this compound, have focused on the imidazole ring carbons nih.govillinois.eduacs.org. These studies reveal that the chemical shifts of the imidazole carbons, specifically Cγ, Cδ2, and Cε1, are highly sensitive to tautomeric states and intermolecular interactions, such as hydrogen bonding nih.govillinois.edu. The chemical shifts for these carbons in histidine dipeptides, including this compound, are reported within specific ranges, indicating a strong correlation with the local environment and crystal packing nih.govillinois.edu.
Table 2: ¹³C NMR Chemical Shifts (ppm) for Imidazole Ring Carbons in Histidine Dipeptides
| Dipeptide | Cγ | Cδ2 | Cε1 |
| His-Glu | 130.5 | 118.1 | 136.8 |
| His-Leu | 130.4 | 118.1 | 136.7 |
| His-Met | 130.6 | 118.2 | 136.9 |
| Gly-His | 130.0 | 117.9 | 136.5 |
| Leu-His | 129.8 | 117.7 | 136.3 |
| His-Asp | 130.4 | 118.1 | 136.7 |
| His-Ala | 130.6 | 118.2 | 136.9 |
| Ala-His | 130.5 | 118.1 | 136.8 |
Note: Values are representative shifts for the imidazole ring carbons as reported in studies of histidine dipeptides nih.govillinois.edu.
Contextual ¹³C NMR data for the constituent amino acids, L-glutamic acid spectralservice.decdnsciencepub.comsigmaaldrich.comresearchgate.netlew.ro and L-histidine znaturforsch.comtandfonline.comacs.org, further illustrate the typical chemical shifts for various functional groups, aiding in the comprehensive assignment of signals in the dipeptide.
¹⁷O NMR Spectroscopy: While direct ¹⁷O NMR data for this compound is not extensively detailed in the provided literature, studies on related amino acids like L-glutamic acid and L-histidine demonstrate the utility of ¹⁷O solid-state NMR. This technique is sensitive to the local electronic environment and hydrogen bonding, providing insights into conformational details ox.ac.ukox.ac.ukacs.orgznaturforsch.com. For example, ¹⁷O NMR studies on L-glutamic acid hydrochloride have revealed distinct resonances for carbonyl and hydroxyl oxygens, with parameters that are sensitive to hydrogen bonding and crystal packing ox.ac.ukox.ac.ukacs.org. The application of ¹⁷O NMR to amino acids can thus offer valuable information about their solid-state conformations and interactions.
Compound Names:
this compound (L-histidyl-L-glutamic acid)
L-histidine
L-glutamic acid
His-Leu (L-histidyl-L-leucine)
His-Met (L-histidyl-L-methionine)
Gly-His (Glycyl-L-histidine)
Leu-His (L-leucyl-L-histidine)
His-Asp (L-histidyl-L-aspartic acid)
His-Ala (L-histidyl-L-alanine)
Ala-His (L-alanyl-L-histidine)
Mass Spectrometry for Molecular Confirmation and Sequence Verification
Mass spectrometry (MS) stands as a cornerstone technique for the precise determination of molecular weight and the elucidation of the primary sequence of peptides. For a dipeptide such as this compound, these techniques provide critical data for confirming its identity and purity. By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, mass spectrometry offers unparalleled sensitivity and specificity, making it indispensable in fields ranging from proteomics to pharmaceutical analysis thermofisher.comepfl.ch. The application of ESI-MS and tandem MS (MS/MS) allows for the unambiguous characterization of dipeptides, even within complex biological matrices nih.govacs.org.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique widely employed for the analysis of peptides and proteins. In ESI, a solution containing the analyte is sprayed through a charged capillary at atmospheric pressure, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the expulsion of gas-phase ions, typically protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) libretexts.org. For this compound, ESI-MS is expected to yield a primary ion corresponding to its protonated molecular ion. The theoretical molecular weight of this compound (C11H15N3O5) is approximately 284.27 g/mol . Consequently, the protonated species ([M+H]+) would be observed around 285.28 m/z, and the deprotonated species ([M-H]-) around 283.26 m/z epfl.chlibretexts.org. While ESI-MS provides accurate mass determination, it offers limited direct sequence information on its own. However, it serves as the crucial first step for subsequent fragmentation analysis in MS/MS experiments sepscience.comosu.edu. Specialized methods for dipeptide analysis have been developed to enhance ionization efficiency and detectability, sometimes involving derivatization or the formation of adducts like sodiated ions researchgate.netwiley.comjst.go.jp.
Table 1: Expected ESI-MS Ions for this compound
| Ion Type | Formula | Calculated m/z |
| Protonated | [this compound + H]+ | 285.28 |
| Deprotonated | [this compound - H]- | 283.26 |
Note: These values are theoretical predictions and may vary based on experimental conditions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS), often employing Collision-Induced Dissociation (CID), is the primary method for sequencing peptides. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion of this compound) is selected and then subjected to fragmentation by collision with an inert gas epfl.chlibretexts.org. This fragmentation typically occurs at the peptide bonds along the backbone, generating a series of fragment ions that retain either the N-terminal or C-terminal portion of the original peptide. These fragments are classified into series, most commonly the 'b' and 'y' ions, which correspond to fragments retaining the N-terminus and C-terminus, respectively sepscience.comfu-berlin.de. The mass difference between consecutive ions in these series directly corresponds to the mass of an amino acid residue, thereby revealing the peptide's sequence thermofisher.comsepscience.comfu-berlin.de.
For the dipeptide this compound, sequencing via MS/MS would involve analyzing the fragmentation pattern of its precursor ion. Cleavage of the peptide bond between L-Histidine and L-Glutamic acid would yield characteristic fragment ions. Specifically, the y1 ion would represent the C-terminal L-Glutamic acid residue (plus a proton), and the b1 ion would represent the N-terminal L-Histidine residue (plus a proton) sepscience.comdiva-portal.org. The identification of these specific fragment ions, along with their corresponding masses, confirms the presence and order of the amino acids in the dipeptide fu-berlin.de. While dipeptides can sometimes exhibit limited fragmentation compared to larger peptides, making direct sequencing challenging, advanced MS/MS techniques and derivatization strategies can enhance fragmentation and improve sequence elucidation researchgate.netwiley.comjst.go.jp.
Table 2: Predicted MS/MS Fragment Ions for this compound
| Fragment Ion Type | Sequence Fragment | Calculated m/z | Amino Acid Residue |
| b1 ion | His | 138.15 | L-Histidine |
| y1 ion | Glu | 132.11 | L-Glutamic Acid |
Note: These values are predicted based on the known masses of amino acid residues and standard fragmentation patterns. Experimental verification is required.
Computational and Theoretical Investigations of L His L Glu Oh
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for determining the electronic structure and energetic characteristics of molecules. These approaches allow for the precise calculation of molecular geometries, energy levels, and the nature of chemical bonds and interactions.
Density Functional Theory (DFT) is a highly versatile quantum mechanical method that balances computational efficiency with accuracy, making it a popular choice for studying molecular systems. It relies on the principle that the ground-state energy of a molecule can be determined from its electron density.
Methodology and Functionals: Studies frequently employ hybrid functionals such as B3LYP and wB97XD, which incorporate a mix of exact Hartree-Fock exchange with DFT exchange-correlation functionals. These functionals, when combined with appropriate basis sets (e.g., 6-31+G(d,p), cc-pVTZ), enable the calculation of molecular properties like dipole moments and polarizability upb.roresearchgate.netvu.ltconicet.gov.ar. For instance, the wB97XD functional has been utilized to investigate the electronic properties of individual amino acids like L-histidine and L-glutamic acid in aqueous solutions upb.ro. The B3LYP functional, often paired with basis sets like 6-31++G(d,p), has been applied to analyze the vibrational spectra and geometries of dipeptides and amino acids, providing insights into their structural features and interactions researchgate.netvu.ltconicet.gov.ar.
Electronic Properties and Energetics: DFT calculations are instrumental in determining key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) vu.ltnih.govgaussian.comsemanticscholar.org. These values are critical for understanding molecular reactivity, predicting electronic transitions, and characterizing charge transfer processes. Furthermore, DFT provides detailed information on electron density distribution and molecular electrostatic potentials, which are essential for comprehending intermolecular forces and hydrogen bonding patterns gaussian.combiointerfaceresearch.com.
Ab initio methods, such as second-order Møller–Plesset perturbation theory (MP2) and Coupled Cluster Singles Doubles with perturbative Triples (CCSD(T)), offer a more rigorous treatment of electron correlation, leading to higher accuracy. These methods are computationally intensive but are often used to validate DFT results or for systems where high precision is paramount.
Benchmarking and High-Accuracy Energetics: MP2 and CCSD(T) calculations have been employed to accurately determine interaction energies and optimize molecular geometries, particularly for studying non-covalent interactions like salt bridges between amino acid side chains, including those involving histidine and glutamic acid researchgate.netwhiterose.ac.uk. These methods provide a more reliable estimation of relative energies for various conformers and transition states compared to standard DFT approaches nih.govnih.govmdpi.com. For instance, MP2 calculations with extensive basis sets have been used for detailed structural and energetic analyses of amino acids nih.gov, and CCSD(T) has served as a benchmark for MP2 results in studies of amino acid dimerization nih.govmdpi.com.
The conformational landscape of a dipeptide like L-His-L-Glu-OH dictates its potential structures and the stability of its various forms. Computational methods are employed to map these landscapes and identify the most stable conformers.
Conformational Mapping: Techniques such as DFT and MP2 are used to explore the potential energy surfaces (PES) of dipeptides by systematically varying dihedral angles (φ, ψ, χ1, χ2) conicet.gov.arnih.govresearchgate.net. Studies on histidine, for example, have generated energy landscapes based on side-chain torsion angles, revealing stable conformations that vary with the protonation state of its imidazole (B134444) ring nih.govacs.orgresearchgate.net. The relative energies of these conformers, often calculated using DFT or MP2, determine their stability. Hydrogen bonding and side-chain interactions play a significant role in influencing these conformational preferences, as observed in studies of related dipeptides conicet.gov.arnih.govresearchgate.net.
The dynamic behavior of a molecule involves the transition between different conformational states. Analyzing the energy barriers between these states provides insight into the kinetics of conformational changes.
Transition State Theory: High-level quantum chemical methods, including MP2, are utilized to locate transition states that connect distinct energy minima on the PES. The energy difference between a transition state and its preceding minimum quantifies the activation barrier for that specific interconversion. For model dipeptides, such barriers have been estimated to be in the range of several kcal/mol, with MP2 calculations yielding values around 7.5-8.4 kcal/mol for certain transitions nih.gov. While specific interconversion barriers for this compound are not explicitly detailed in the provided literature, these studies establish the computational framework for such analyses.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful approach to investigate the time-dependent behavior of molecules, enabling the study of dynamic processes such as conformational fluctuations, solvent interactions, and the evolution of molecular systems over time.
The behavior of dipeptides in solution, particularly in aqueous environments, is profoundly influenced by the surrounding solvent molecules. MD simulations can effectively capture these solvent effects through explicit or implicit modeling of the solvent.
Conformational Flexibility and Ligand-Binding Dynamics
The PubChem entry for His-Glu (L-histidyl-L-glutamic acid) notes that "Conformer generation is disallowed since too flexible" nih.govnih.gov, suggesting a complex conformational ensemble that is challenging to model with standard methods. Analogous studies on other dipeptides, such as L-Glycyl-L-Glutamic Acid, have utilized MD simulations to investigate conformational stability and interactions, including docking studies with proteins like caspase-3 conicet.gov.ar. Similarly, research on amino acid binding proteins (AABPs) employs MD simulations to understand how substrate binding induces conformational changes, often involving a transition from an open to a closed state, highlighting the importance of domain movements and flexible regions like the "Index Finger" domain elifesciences.orgmdpi.comuah.es. These studies underscore that conformational dynamics are fundamental to protein and peptide structure-function relationships, with specific residues often playing key roles in ligand recognition and allosteric signaling mdpi.comrsc.org.
Molecular Electrostatic Potential (MEP) and Charge Density Analysis
Molecular Electrostatic Potential (MEP) and charge density analyses provide critical information about the electron distribution within a molecule, identifying regions prone to nucleophilic or electrophilic attack and predicting intermolecular interactions. DFT calculations are commonly used to generate MEP surfaces and analyze charge densities ucsb.edubuffalo.edu. For amino acids like histidine and glutamic acid, computational studies have generated MEP maps, visualizing electron-rich (negative potential) and electron-poor (positive potential) regions mdpi.comrdd.edu.iqsciforum.net. These analyses often involve calculating dipole moments, polarizability, and partial atomic charges, which are derived from molecular orbitals or multipole moments mdpi.comucsb.edusciforum.net.
For histidine, studies have explored its charge state and its influence on interactions, such as π–π, cation–π, and CH–π interactions, which are sensitive to the protonation state of the imidazole ring researchgate.netacs.org. Computational titration algorithms can tune these interaction profiles based on pH researchgate.netfrontiersin.org. While specific MEP data for the this compound dipeptide is not extensively detailed in the search results, the methodologies applied to its constituent amino acids and other dipeptides provide a framework for such investigations. For instance, DFT calculations on related molecules have yielded detailed electron-poor and electron-rich areas associated with specific functional groups, such as the carboxylic acid oxygens and ammonium (B1175870) groups sciforum.net.
Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)
Theoretical calculations play a significant role in predicting and interpreting the spectroscopic properties of dipeptides.
Vibrational Spectroscopy (IR and Raman): DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31++G(d,p) or cc-pVDZ, are widely employed to predict vibrational frequencies and intensities for dipeptides uic.edumdpi.comresearchgate.netresearchgate.net. These calculations allow for the assignment of normal modes to specific functional group vibrations, such as C=O stretching (Amide I band), N-H stretching, and C-H bending uic.edumdpi.comresearchgate.netresearchgate.net. Studies on analogous dipeptides like L-Asp-L-Glu have shown satisfactory agreement between calculated and experimental IR and Raman spectra, with potential energy distribution (PED) analysis aiding in vibrational assignments researchgate.net. The influence of hydrogen bonding networks on vibrational modes, especially in the NH and OH stretching regions, is also a key consideration in these studies researchgate.net.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predicting NMR chemical shifts is another area where computational methods are applied. Studies have used molecular dynamics (MD) combined with quantum chemical (QM) calculations to compute NMR chemical shifts for peptides, comparing them with experimental data nih.govillinois.edu. The accuracy of these predictions can be influenced by factors such as the inclusion of solvent (explicit water molecules or implicit solvent models) and the treatment of through-space effects nih.gov. Statistical data from databases like BMRB provide reference chemical shifts for individual amino acid residues, offering insights into typical ranges for various atoms pdbj.org. For histidine-containing dipeptides, solid-state ¹³C NMR spectra have been investigated alongside crystallographic and quantum chemical analyses to understand the origins of chemical shifts and their correlation with hydrogen bonding and charge density illinois.edu.
Computational Analysis of Molecular Packing and Intermolecular Contacts
Understanding how molecules arrange themselves in the solid state (molecular packing) and the nature of intermolecular contacts is crucial for characterizing crystalline forms and predicting bulk properties. Crystallographic data, often obtained via X-ray diffraction, provides the foundation for these analyses nih.govillinois.eduacs.orgresearchgate.net. Computational methods, including DFT and molecular mechanics, are then used to analyze these structures.
Studies on L-glutamic acid polymorphs have revealed that their molecular packing is dominated by intermolecular hydrogen bonding, influencing their stability and phase transitions acs.orgwhiterose.ac.uk. For dipeptides, hydrogen bonds, such as N-H···O and O-H···O, are significant intermolecular forces that dictate the formation of one-dimensional tapes or two-dimensional layers in crystal structures uic.eduacs.orgmdpi.com. The specific arrangement of molecules and the strength of these interactions are often correlated with the calculated charge density and electrostatic potentials buffalo.eduresearchgate.netillinois.edu.
While specific computational packing analyses for this compound are not detailed in the provided search results, the PubChem entry lists a CCDC number (288725) associated with His-Glu crystal structures nih.govnih.gov, indicating that experimental structural data is available and can serve as input for computational packing analyses. Studies on other dipeptides and amino acids demonstrate the application of DFT in calculating intermolecular energies and analyzing crystal packing, which is essential for understanding solid-state properties uic.eduacs.orgmdpi.comresearchgate.net.
Molecular Interactions and Recognition Mechanisms Involving L His L Glu Oh
Non-Covalent Interactions in Dipeptide Systems
Dipeptides, like L-His-L-Glu-OH, engage in a variety of non-covalent interactions that are essential for their structural integrity and functional capabilities. These interactions, though individually weak, collectively contribute significantly to molecular recognition and stability.
Hydrogen bonds are critical for stabilizing molecular structures and mediating recognition events. This compound possesses multiple functional groups capable of forming hydrogen bonds.
N-H···O Interactions: The amide nitrogen of the peptide bond and the amino group of Histidine can act as hydrogen bond donors, while the carbonyl oxygen atoms of the peptide bond and the carboxylate groups of Glutamic Acid can act as acceptors.
O-H···O Interactions: The hydroxyl group of the carboxylate side chain of Glutamic Acid can donate a hydrogen bond, and the oxygen atoms of the carboxylate groups can accept hydrogen bonds.
C-H···π Interactions: The imidazole (B134444) ring of Histidine, being aromatic, can participate in C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to the π electron system of the imidazole ring. Such interactions have been noted to play a role in stabilizing protein structures proteinstructures.comosdd.net.
Salt bridges are electrostatic interactions formed between oppositely charged amino acid residues. In this compound, potential salt bridges can form between the protonated imidazole nitrogen of Histidine (which has a pKa around 6) and the deprotonated carboxylate group of Glutamic Acid (with a side chain pKa around 4.25) umass.edunih.govwikipedia.org. At physiological pH, the carboxylate group of Glutamic Acid is typically deprotonated, carrying a negative charge, while the imidazole ring of Histidine can be neutral or positively charged depending on the local pH acs.orgweizmann.ac.il. These electrostatic attractions are significant for stabilizing protein conformations and mediating molecular recognition nih.govwikipedia.org.
Van der Waals forces are weak, short-range attractions that arise from temporary fluctuations in electron distribution. The nonpolar regions of the amino acid side chains, including the aliphatic portions of Glutamic Acid and the imidazole ring of Histidine, contribute to these interactions. Hydrophobic interactions, driven by the tendency of nonpolar molecules to minimize contact with water, also play a role, particularly in sequestering these residues away from aqueous environments within larger structures jpt.comlu.seresearchgate.net.
Cation-π interactions occur between a cation and the electron-rich π system of an aromatic ring. Histidine, when protonated (forming an imidazolium (B1220033) ion), can act as a cation and engage in cation-π interactions with aromatic residues acs.orgnih.govwikipedia.org. Conversely, the neutral imidazole ring of Histidine can act as a π system donor to interact with cations acs.orgnih.gov. These interactions are significant in protein-ligand binding and enzyme catalysis wikipedia.org.
Role of this compound in Metal Ion Chelation
Both Histidine and Glutamic Acid are known to coordinate with metal ions. Histidine's imidazole ring, particularly its nitrogen atoms, is a strong ligand for various metal ions, including transition metals pfanstiehl.compfanstiehl.comnih.gov. Glutamic acid's carboxylate groups can also bind metal ions scirp.orgscirp.org. Consequently, the dipeptide this compound can act as a chelating agent, binding metal ions through a combination of its imidazole and carboxylate functionalities. This property is crucial in biological systems for metal transport, enzyme cofactors, and detoxification pfanstiehl.comscirp.orgscirp.org. Studies have investigated the complexation of metal ions with L-histidine and L-glutamic acid, highlighting their ability to form ternary complexes with divalent metal ions like Ca(II), Mg(II), and Zn(II) researchgate.net.
Solvation Effects and Water-Mediated Interactions
Water plays a critical role in mediating the interactions of amino acids and peptides. The hydration shells around this compound influence its conformation and interaction potential. Water molecules can form hydrogen bonds with the polar and charged groups of the dipeptide, affecting its solubility and stability ox.ac.ukpnas.org. Water-mediated interactions can also influence the strength and specificity of other non-covalent interactions, such as salt bridges and hydrophobic effects acs.orgnih.govresearchgate.net. For instance, water molecules can stabilize anion-π interactions involving histidine acs.org. The disruption of water's hydrogen bonding network by amino acids like glutamic acid has been studied, indicating how solvation impacts molecular behavior ox.ac.uk.
pH Dependence of Dipeptide Conformation and Interactions
The conformational state and interaction capabilities of the dipeptide this compound are profoundly influenced by the surrounding pH. This dependence arises from the pH-sensitive ionization states of the side chains of its constituent amino acids, histidine (His) and glutamic acid (Glu). Understanding these shifts is critical for predicting the dipeptide's behavior in various chemical and biological contexts.
Ionization States of Constituent Amino Acids
The side chain of glutamic acid features a carboxylic acid group with a typical pKa value of approximately 4.25 frontiersin.org. Below this pH, the carboxyl group remains protonated (-COOH), rendering it neutral. As the pH rises above 4.25, this group readily deprotonates to form a carboxylate anion (-COO⁻), thereby introducing a negative charge to the side chain.
Histidine's imidazole ring possesses a pKa value close to 6.0 acs.orgwikipedia.org. At pH levels below approximately 6.0, the imidazole ring is predominantly protonated, carrying a positive charge. Conversely, at pH values above 6.0, the imidazole ring loses a proton and exists in a neutral state. This transition near physiological pH makes histidine a key residue for pH sensing and buffering in biological systems acs.orgacs.org.
pH-Dependent Conformation of this compound
At very acidic pH (e.g., pH < 4.25) : Both the glutamic acid carboxyl group and the histidine imidazole ring are largely protonated. The glutamic acid side chain is neutral (-COOH), while the histidine side chain carries a positive charge. This results in a net positive charge for the dipeptide. The interaction between the side chains is primarily influenced by the positive charge on histidine, potentially leading to a more extended conformation due to repulsion between the positively charged imidazole and the protonated N-terminus.
At neutral to alkaline pH (e.g., pH > 6.0) : The glutamic acid side chain remains deprotonated and negatively charged (-COO⁻). However, the histidine imidazole ring loses its proton and becomes neutral. Consequently, the dipeptide carries a net negative charge, predominantly due to the deprotonated glutamate (B1630785) residue. The interaction between the side chains is characterized by the negative charge of glutamate and the neutral imidazole ring of histidine. The dipeptide may exhibit increased flexibility or a tendency towards repulsion between the negatively charged glutamate and any potential negative charges on the C-terminus or peptide backbone.
pH-Dependent Interactions of this compound
The charge state of this compound significantly impacts its capacity to engage in intermolecular interactions, such as binding to other molecules or surfaces.
Electrostatic Interactions : At low pH, the positive charge of the dipeptide can facilitate interactions with negatively charged molecules or surfaces. Conversely, at higher pH, its negative charge can promote interactions with positively charged entities. In the intermediate pH range where the dipeptide is zwitterionic, its interaction profile becomes more complex, potentially involving both attractive and repulsive forces depending on the specific molecular environment.
Hydrogen Bonding and π-Interactions : The protonation state of histidine's imidazole ring is crucial for its participation in hydrogen bonding as either a donor or acceptor, and for engaging in π-stacking or cation-π interactions acs.org. At low pH, the protonated imidazole can act as a hydrogen bond donor and participate in cation-π interactions. At higher pH, the neutral imidazole can function as a hydrogen bond acceptor and engage in π-π stacking interactions. The carboxylate group of glutamate can also participate in hydrogen bonding and electrostatic interactions. The specific conformation adopted by the dipeptide at different pH values will modulate the accessibility and orientation of these functional groups for intermolecular binding.
Data Table: pH-Dependent Charge States of this compound
The following table summarizes the expected predominant charge states of the side chains of glutamic acid and histidine within the this compound dipeptide, and the resulting net charge of the dipeptide across a range of pH values. These estimations are based on the typical pKa values of the individual amino acids.
| pH Range | Glutamic Acid Side Chain | Histidine Side Chain | Net Charge of Dipeptide | Dominant Interaction Type (Side Chains) |
| < 4.25 | Protonated (-COOH) | Protonated (Imidazolium⁺) | +1 | Electrostatic attraction (His⁺ to COO⁻ of potential other molecules) |
| 4.25 - 6.0 | Deprotonated (-COO⁻) | Protonated (Imidazolium⁺) | 0 (Zwitterionic) | Intramolecular electrostatic attraction |
| > 6.0 | Deprotonated (-COO⁻) | Neutral (Imidazole) | -1 | Electrostatic repulsion (Glu⁻ to COO⁻ of potential other molecules) |
Compound Name Table
this compound
Enzymatic Pathways and Metabolic Transformations of L His L Glu Oh in Model Systems
In Vitro Reconstitution of Peptide Cleavage and Synthesis Pathways
In vitro studies provide a foundational understanding of the enzymatic processes that govern the lifecycle of L-His-L-Glu-OH, from its formation to its breakdown.
The hydrolysis of this compound into its constituent amino acids is carried out by peptidases. While specific enzymes exclusively targeting this dipeptide are not extensively characterized, the cleavage is likely performed by non-specific dipeptidases with broad substrate tolerance. uhasselt.be Peptidases are broadly categorized as exopeptidases, which cleave terminal amino acids, or endopeptidases, which act on internal peptide bonds. nih.gov The cleavage of a dipeptide like this compound falls under the purview of exopeptidases, specifically dipeptidases.
Research on histidine-containing dipeptides (HCDs), such as carnosine (β-alanyl-L-histidine), has identified enzymes like carnosinase (CN1) and non-specific dipeptidases (CN2) that are responsible for their degradation. biorxiv.orgresearchgate.netnih.gov These enzymes are present in various tissues and in circulation, exhibiting activity against a range of dipeptides. It is plausible that these or similar dipeptidases, particularly those found in the brush border of the small intestine, are responsible for the hydrolysis of ingested this compound, facilitating the absorption of free L-histidine and L-glutamate. nih.gov
The enzymatic formation of a peptide bond between L-histidine and L-glutamic acid represents a thermodynamically unfavorable condensation reaction requiring an energy input. In biological systems, this is achieved by specialized enzymes. L-Amino Acid Ligases (LALs) are a class of enzymes that catalyze the synthesis of dipeptides from unprotected amino acids in a single step, driven by the hydrolysis of ATP to ADP and phosphate. researchgate.netnih.gov This mechanism avoids the need for protecting groups often required in chemical peptide synthesis. mdpi.com
LALs, which belong to the ATP-grasp superfamily, exhibit varied substrate specificities, enabling the synthesis of a wide array of dipeptides. researchgate.netmdpi.com While a specific LAL for this compound has not been definitively isolated, the known promiscuity of certain LALs suggests this is a viable enzymatic route for its synthesis. mdpi.commdpi.com For example, different LALs can synthesize dipeptides with specific N-terminal residues like arginine or asparagine, or accept bulkier amino acids. mdpi.comnih.gov This adaptability makes LALs promising biocatalysts for the targeted in vitro synthesis of specific dipeptides like this compound. nih.gov
Alternative enzymatic strategies include kinetically controlled synthesis using proteases, such as papain, where the enzyme's hydrolytic action is reversed under specific reaction conditions to favor peptide bond formation. nih.gov
Role in Amino Acid Metabolism Cycles (Histidine, Glutamic Acid, Glutamine)
Upon hydrolysis of this compound, the released L-histidine and L-glutamic acid are integrated into the central nitrogen and carbon metabolism of the cell. Glutamate (B1630785), along with glutamine, holds a pivotal position in these pathways. taylorandfrancis.com
The catabolism of histidine is a multi-step pathway that ultimately converts its carbon skeleton into glutamate. news-medical.netyoutube.com This process links the metabolism of both components of the original dipeptide. The initial step involves the deamination of histidine by histidine ammonia-lyase to form urocanate. news-medical.netyoutube.com Subsequent reactions involving hydration and ring cleavage lead to the formation of N-formiminoglutamate. news-medical.net Finally, the formimino group is transferred to tetrahydrofolate, yielding glutamate. news-medical.net This metabolic convergence means that the entire carbon backbone of this compound can be processed through glutamate-centric pathways.
The metabolic fate of the glutamate derived from both the original peptide and histidine catabolism is closely tied to cellular energy production via the tricarboxylic acid (TCA) cycle. The key enzyme linking these pathways is Glutamate Dehydrogenase (GDH), which catalyzes the reversible oxidative deamination of glutamate into α-ketoglutarate, an important intermediate of the TCA cycle. nih.govresearchgate.net
Reaction Catalyzed by Glutamate Dehydrogenase: L-Glutamate + NAD(P)⁺ + H₂O ↔ α-Ketoglutarate + NAD(P)H + H⁺ + NH₄⁺
This reaction channels the carbon skeletons from histidine and glutamate into the TCA cycle, where they can be completely oxidized to generate ATP or used as precursors for gluconeogenesis. news-medical.netquora.com The GDH pathway is thus a critical juncture connecting amino acid catabolism with central energy metabolism. researchgate.netresearchgate.net
| Metabolite | Enzyme | Product | Metabolic Pathway |
|---|---|---|---|
| L-Histidine | Histidine degradation pathway enzymes | L-Glutamate | Amino Acid Catabolism |
| L-Glutamate | Glutamate Dehydrogenase (GDH) | α-Ketoglutarate | TCA Cycle |
| α-Ketoglutarate | TCA cycle enzymes | CO₂, H₂O, ATP, GTP | Cellular Respiration |
The metabolism of this compound is integral to the management of cellular nitrogen. The breakdown of its constituent amino acids releases ammonia (B1221849), a toxic compound that must be either safely excreted or reassimilated into new nitrogen-containing molecules.
The oxidative deamination of glutamate by GDH releases free ammonia, which in the liver is primarily directed into the urea (B33335) cycle for detoxification and excretion. nih.govnih.gov In other tissues, this ammonia can be reassimilated. The primary route for ammonia assimilation in most organisms is the GS/GOGAT cycle, which involves two key enzymes: Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT). nih.govnih.govoup.com
Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent incorporation of ammonia into glutamate to form glutamine. taylorandfrancis.comnih.gov
Glutamate Synthase (GOGAT): This enzyme transfers the amide group from glutamine to α-ketoglutarate, producing two molecules of glutamate. nih.govoup.com
The net result of the GS/GOGAT cycle is the assimilation of one molecule of ammonia and one molecule of α-ketoglutarate to form one new molecule of glutamate. nih.gov This pathway is crucial for providing glutamate and glutamine, which serve as primary nitrogen donors for the biosynthesis of other amino acids and nucleotides. nih.gov The glutamate derived from this compound can thus serve as a direct substrate for GS, facilitating the assimilation of free ammonia. oup.com
| Enzyme | Reaction | Function |
|---|---|---|
| Glutamate Dehydrogenase (GDH) | Glutamate → α-Ketoglutarate + NH₄⁺ | Ammonia release for urea cycle |
| Glutamine Synthetase (GS) | Glutamate + NH₄⁺ + ATP → Glutamine + ADP + Pi | Ammonia assimilation |
| Glutamate Synthase (GOGAT) | Glutamine + α-Ketoglutarate → 2 Glutamate | Glutamate synthesis from glutamine |
Biosynthetic Precursor Roles in Cellular Models (e.g., Nucleotides, Other Amino Acids)
Once metabolized, the components of this compound serve as precursors for a diverse range of essential biomolecules.
L-Histidine: The imidazole (B134444) side chain of histidine is a key component in several biological molecules.
Histamine: Decarboxylation of histidine produces histamine, a critical signaling molecule involved in immune responses and neurotransmission. wikipedia.org
Purine (B94841) Nucleotides: The histidine biosynthetic pathway is interconnected with de novo purine synthesis through the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). asm.orgnih.gov Histidine catabolism also provides one-carbon units via tetrahydrofolate, which are essential for purine and pyrimidine (B1678525) synthesis. news-medical.net
Ergothioneine (B1671048) and Carnosine: Histidine is a precursor for the synthesis of the antioxidant ergothioneine and the dipeptide carnosine, which is abundant in muscle and brain tissue. wikipedia.org
L-Glutamate and L-Glutamine: Glutamate and its derivative glutamine are central hubs for the synthesis of numerous compounds.
Other Amino Acids: The carbon skeleton of glutamate is a precursor for the synthesis of non-essential amino acids such as proline and arginine. mdpi.com
Gamma-Aminobutyric Acid (GABA): In the central nervous system, glutamate is the direct precursor to the major inhibitory neurotransmitter, GABA, via decarboxylation by glutamate decarboxylase. wikipedia.orgmsu.educlevelandclinic.org Glutamate itself is the most abundant excitatory neurotransmitter in the vertebrate nervous system. mdpi.comwikipedia.org
Nucleotides and Nitrogen Donor: Glutamine, produced from glutamate via glutamine synthetase, is the primary nitrogen donor for the synthesis of purine and pyrimidine rings, essential for DNA and RNA production. nih.gov It also donates nitrogen for the synthesis of other amino acids and biomolecules. taylorandfrancis.com
Modulation of Enzymatic Activities by this compound or its Constituents in Cellular Assays
Direct studies detailing the modulation of enzymatic activities by the dipeptide this compound in cellular assays have not been extensively reported. However, the individual components, L-Histidine and L-Glutamic acid (glutamate), are known to be integral to numerous metabolic and signaling pathways, influencing a variety of enzymatic activities.
There is a lack of specific data on the direct effect of this compound on glutamine uptake in mitochondria. The transport and metabolism of glutamine in mitochondria are critical for cellular energy and biosynthesis, particularly in rapidly dividing cells. uqam.ca Glutamine is transported into the mitochondria where it is converted to glutamate by the enzyme glutaminase. uqam.ca This glutamate is then converted into α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support ATP production. uqam.cabioaustralis.com
In scenarios of mitochondrial dysfunction, such as defects in the electron transport chain, glutamine and its derivative α-ketoglutarate can be crucial for sustaining mitochondrial oxidative metabolism. For instance, in models with Complex I deficiencies, α-ketoglutarate can support normal maximal respiratory capacity, highlighting the importance of the glutamine-to-glutamate pathway. The constituents of this compound, particularly glutamate, are central to these processes. Glutamate itself is a key substrate for mitochondrial metabolism.
Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. Its activity is crucial for nitrogen metabolism and, in some cell lines, for conferring glutamine independence. For example, luminal breast cancer cell lines exhibit higher expression of GS (encoded by the GLUL gene), which allows them to survive in glutamine-depleted environments by synthesizing their own glutamine. The activity of GS is tightly regulated by the availability of its substrate, glutamate. Therefore, the L-Glutamic acid component of the dipeptide, once hydrolyzed, would contribute to the cellular pool of glutamate, potentially influencing GS activity based on cellular demand.
γ-Glutamyl Transpeptidase (GGT): GGT is a cell-surface enzyme that plays a key role in the metabolism of extracellular glutathione (B108866) (GSH). It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid or a peptide. This process is vital for salvaging cysteine, which is necessary for intracellular GSH synthesis. GGT can hydrolyze the γ-glutamyl bond of glutamine, and its transpeptidation activity can form γ-glutamyl amino acids. The L-Glutamic acid released from this compound could potentially act as a competitive inhibitor for the binding of other γ-glutamyl substrates to the enzyme.
Table 1: Summary of Enzyme Functions Modulated by this compound Constituents
| Enzyme | Gene | Function | Role of Constituent Amino Acid (L-Glutamic Acid) |
| Glutamine Synthetase (GS) | GLUL | Catalyzes the synthesis of glutamine from glutamate and ammonia. | Acts as a primary substrate for the synthesis of glutamine. |
| γ-Glutamyl Transpeptidase (GGT) | GGT | Metabolizes extracellular glutathione by transferring the γ-glutamyl group. | May act as a product inhibitor or compete with γ-glutamyl substrates. |
| Glutaminase (GLS) | GLS, GLS2 | Catalyzes the hydrolysis of glutamine to glutamate and ammonia in mitochondria. | Acts as the product of the reaction, potentially providing feedback inhibition. |
| Glutamate Dehydrogenase (GDH) | GLUD1, GLUD2 | Catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. | Serves as the substrate for conversion into a key TCA cycle intermediate. bioaustralis.com |
In Vitro Studies of this compound in Redox Homeostasis Pathways
Direct in vitro studies examining the role of the this compound dipeptide in redox homeostasis are scarce. The redox state of a cell is largely maintained by the balance of antioxidants, with the glutathione (GSH) system being central. The constituent amino acids of the dipeptide, particularly L-Glutamic acid, are precursors for GSH synthesis.
Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS). Its synthesis is dependent on the availability of its precursor amino acids: glutamate, cysteine, and glycine. Glutamate is the first substrate in this pathway, being combined with cysteine by the enzyme γ-glutamylcysteine synthetase. Therefore, the L-Glutamic acid derived from the hydrolysis of this compound directly contributes to the cell's capacity to synthesize GSH and maintain redox balance.
L-Histidine also possesses antioxidant properties due to its imidazole ring, which can quench singlet oxygen and chelate metal ions like copper and iron, thereby preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
Table 2: Research Findings on the Role of L-Glutamic Acid in Cellular Redox Pathways
| Research Area | Finding | Implication for Redox Homeostasis | Reference |
| Glutathione (GSH) Synthesis | L-Glutamic acid is a direct precursor for the synthesis of glutathione, the most abundant intracellular thiol antioxidant. | Increased availability of glutamate can support the cell's capacity to replenish GSH pools under conditions of oxidative stress. | |
| Glutamine Metabolism | Glutamine, synthesized from glutamate, is crucial for maintaining redox balance by contributing to the synthesis of glutathione. | The glutamate pool is essential for producing glutamine, which supports antioxidant defenses in rapidly dividing cells. | |
| Mitochondrial Function | Glutamate metabolism in mitochondria is linked to the production of NADPH, a key reducing equivalent required by glutathione reductase to regenerate GSH from its oxidized form (GSSG). | A steady supply of glutamate is necessary for maintaining the mitochondrial antioxidant capacity. | |
| Neuroprotection | Dysfunction in glutamate transport can impair neuronal GSH synthesis, leading to increased oxidative stress. | Proper glutamate homeostasis is critical for protecting neuronal cells from oxidative damage linked to neurodegenerative diseases. |
Role of L His L Glu Oh in Cell Biology and Biological Models Excluding Clinical
Presence and Function in Lower Organisms and Plant Systems
L-His-L-Glu-OH has been identified as a metabolite in certain bacterial species. Metabolomic analyses have detected its presence in bacteria such as Aeromonas veronii nih.gov. While specific functional roles within Aeromonas veronii are not extensively detailed in the provided search results, its identification as a metabolite suggests its involvement in the bacterium's metabolic pathways nih.gov. Research on bacterial amino acid metabolism indicates that bacteria can utilize various amino acids and dipeptides as carbon and nitrogen sources imrpress.comfrontiersin.orgcdnsciencepub.com.
This dipeptide has also been reported to occur in plant species, including Brassica napus nih.govresearchgate.net. Dipeptides in general are recognized as emerging regulators of plant metabolism and nitrogen distribution researchgate.netnsf.govresearchgate.net. Their presence in plants is often linked to protein degradation processes and can be influenced by environmental conditions researchgate.netnsf.govresearchgate.net.
Dipeptides, including those containing glutamic acid, are increasingly understood to play regulatory and signaling roles in plants, particularly in response to abiotic stress researchgate.netnsf.govresearchgate.net. While specific signaling roles for this compound in plant stress responses are not explicitly detailed, research suggests that dipeptides can influence plant growth and stress tolerance researchgate.netnsf.govresearchgate.net. For instance, dipeptides containing glutamic acid have been observed to accumulate in plants under heat and dark conditions, and are noted for their potential involvement in stress resilience and signaling pathways researchgate.net. Histidine itself has been shown to improve salt tolerance in maize by influencing plant hormone signal transduction pathways frontiersin.org.
Investigations in In Vitro Cell Culture Models
In vitro studies have explored the impact of various dipeptides, including His-Glu, on cell culture performance. For example, dipeptides such as His-Glu have been investigated as supplements in serum-free media for Chinese Hamster Ovary (CHO) cells to improve cell viability and protein production google.com. Research suggests that dipeptide supplementation can shift cellular metabolism from proliferation towards productivity google.com. Some studies indicate that dipeptides can enhance cell growth and metabolic efficiency in specific cell lines google.comnih.govnih.gov. For instance, glycyl-L-tyrosine (GY) dipeptide supplementation in CHO cell cultures led to enhanced cell growth and titers compared to tyrosine alone nih.govnih.gov.
Dipeptides have demonstrated roles in cellular homeostasis and stress responses in various model systems. In the context of cell culture, dipeptides like His-Glu have been shown to improve cell viability and potentially influence metabolic profiles under stress conditions google.com. Studies on other dipeptides have shown that they can improve cell viability, viable cell density, and mitigate the formation of toxic byproducts in cell cultures google.comnih.govnih.gov. For example, His-Glu, along with other dipeptides, can dramatically improve the viability of serum-free cell cultures google.com. Furthermore, His-Glu has been investigated for its inhibitory effect on degranulation in RBL-2H3 cells, a model for studying allergic responses, suggesting a role in modulating cellular signaling pathways related to stress and inflammation mdpi.com.
Development of this compound as a Research Tool in Biochemical Assays
This compound, scientifically identified as L-histidyl-L-glutamic acid and often abbreviated as His-Glu, is a dipeptide formed from the amino acids L-histidine and L-glutamic acid. This compound has emerged as a valuable research tool in biochemical assays, particularly for investigating cellular signaling pathways involved in immune responses and inflammatory processes. Its utility lies in its ability to modulate specific cellular events, allowing researchers to dissect complex biological mechanisms.
Application in Cell-Based Assays for Inflammatory Response Studies
The application of this compound as a biochemical probe has been demonstrated in cell-based assays using the RBL-2H3 cell line, a widely recognized model for studying mast cell activation and degranulation. These assays are crucial for understanding allergic reactions and inflammatory mediator release. In these experimental setups, this compound has been evaluated for its capacity to influence degranulation, a key process in mast cell function.
Studies have shown that this compound can inhibit degranulation when RBL-2H3 cells are stimulated. Specifically, when cells were treated with a calcium ionophore, a common method to induce degranulation, this compound was observed to suppress this response mdpi.com. Further investigations using antigen stimulation revealed that this compound not only inhibited degranulation but also affected intracellular cellular dynamics. The dipeptide was found to suppress microtubule reorganization, a process vital for the proper exocytosis of granules during degranulation mdpi.com.
Mechanistically, research employing immunoblot analysis has indicated that this compound exerts its effects by modulating key signaling molecules. The dipeptide significantly suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and Akt, which are central components of signaling cascades that regulate cell activation, survival, and inflammatory mediator release mdpi.com. These findings establish this compound as an effective tool for elucidating the intricate molecular pathways governing mast cell activation and the subsequent inflammatory cascade.
Summary of Research Findings in RBL-2H3 Cell Assays
The following table summarizes the key findings regarding the use of this compound in RBL-2H3 cell-based biochemical assays:
| Assay Type/Model System | Stimulus/Condition | Key Findings for this compound | Molecular Targets/Pathways Affected |
| RBL-2H3 Cells | Antigen Stimulation | Inhibited degranulation; Suppressed microtubule reorganization. | PI3K phosphorylation, Akt phosphorylation |
| RBL-2H3 Cells | Calcium Ionophore | Inhibited degranulation. | Not explicitly detailed |
These documented effects highlight the utility of this compound as a biochemical probe for dissecting signal transduction events critical to allergic inflammation and mast cell function, thereby contributing to the development of biochemical assays aimed at understanding these processes.
Compound List
this compound (L-histidyl-L-glutamic acid, His-Glu)
L-histidine
L-glutamic acid
Advanced Analytical Methodologies for L His L Glu Oh Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for resolving complex mixtures and quantifying specific analytes like L-His-L-Glu-OH. These techniques leverage differences in physical and chemical properties to separate components.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for peptide analysis, offering high resolution, sensitivity, and versatility. Its application to this compound primarily involves reversed-phase and chiral modes.
Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity, with non-polar stationary phases and polar mobile phases. This is a widely used method for peptides due to its efficiency in separating molecules with subtle differences in hydrophobicity.
RP-HPLC typically utilizes C18 bonded silica (B1680970) columns, which provide a non-polar stationary phase. The mobile phase commonly consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often acidified with trifluoroacetic acid (TFA) or formic acid mdpi.comhplc.eunih.govnih.govresearchgate.net. Acidic conditions help suppress the ionization of residual silanol (B1196071) groups on the stationary phase and protonate peptide amino groups, improving peak shape and reproducibility mdpi.comnih.gov. Acetonitrile is often preferred over methanol for peptide separations due to its superior elution strength and peak shape enhancement mdpi.com.
Gradient elution, where the concentration of the organic modifier is increased over time, is typically employed to elute peptides with varying hydrophobicities. Detection is commonly performed using UV absorption, often at wavelengths around 214 nm or 280 nm, which correspond to peptide bonds and aromatic amino acid residues, respectively nih.govcabidigitallibrary.orghplc.eucmb.ac.lk.
Research Findings: Studies have shown that RP-HPLC can effectively separate dipeptides based on their amino acid composition and sequence obrnutafaza.hr. For this compound, specific mobile phase compositions and gradient profiles are optimized to achieve baseline separation from other peptides or impurities. For instance, mobile phases containing 0.1% TFA in water and 0.1% TFA in acetonitrile are commonly used, with gradients adjusted to achieve optimal retention times and resolution mdpi.comhplc.eu.
Table 8.1.1.1.1: Representative Reversed-Phase HPLC Conditions for Dipeptide Analysis
| Parameter | Condition | Reference(s) |
| Column Type | C18 bonded silica (e.g., Zorbax Eclipse AAA, Discovery C18) | nih.govcmb.ac.lkresearchgate.net |
| Column Dimensions | e.g., 150 x 4.6 mm, 5 µm particle size | nih.govcmb.ac.lkresearchgate.net |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water | mdpi.comhplc.eunih.gov |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in acetonitrile | mdpi.comhplc.eunih.gov |
| Gradient Elution | e.g., 5-50% B over 30 min; 0-50% B in 3 min; 0-59.5% A in 40.5 min | mdpi.comnih.govcmb.ac.lk |
| Flow Rate | e.g., 1.0 mL/min, 2.0 mL/min, 0.250 mL/min | mdpi.comnih.govnih.govcmb.ac.lk |
| Column Temperature | e.g., 30 °C, 40 °C | mdpi.comnih.govcmb.ac.lk |
| Detection Wavelength | 214 nm, 280 nm, 338 nm | nih.govcabidigitallibrary.orghplc.eu |
Chiral HPLC for Stereoisomer Analysis
While this compound denotes a specific stereoisomer (L-L), research may involve the analysis of potential enantiomeric or diastereomeric impurities. Chiral HPLC employs chiral stationary phases (CSPs) capable of differentiating between stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for amino acid and peptide enantioseparation mdpi.comsigmaaldrich.comresearchgate.netcsfarmacie.czsigmaaldrich.comresearchgate.net.
These phases create a chiral environment that interacts differently with enantiomers, leading to their separation. Mobile phases for chiral separations can include mixtures of alcohols (like methanol or ethanol) and water, often with additives such as trifluoroacetic acid or diethylamine, depending on the specific CSP and analyte mdpi.comsigmaaldrich.comchromatographyonline.com. Macrocyclic glycopeptide-based CSPs are also effective for separating polar and ionic compounds like underivatized amino acids and peptides sigmaaldrich.com.
Research Findings: Chiral HPLC methods are crucial for ensuring the stereochemical purity of synthesized or isolated dipeptides. By using appropriate chiral columns and mobile phases, it is possible to resolve enantiomers of amino acids and, by extension, dipeptides containing them, allowing for the detection and quantification of any undesired stereoisomers shodex.commdpi.comchromatographyonline.com.
Table 8.1.1.1.2: Representative Chiral HPLC Conditions for Stereoisomer Analysis
| Parameter | Condition | Reference(s) |
| Chiral Column Type | Polysaccharide-based (e.g., Cellulose/Amylose derivatives), Macrocyclic Glycopeptide-based | mdpi.comsigmaaldrich.comsigmaaldrich.comresearchgate.net |
| Mobile Phase | e.g., Methanol/Water mixtures with additives (TFA, diethylamine, HClO₄) | mdpi.comsigmaaldrich.comchromatographyonline.com |
| Detection | UV, MS | mdpi.com |
| Key Outcome | Resolution of enantiomers/stereoisomers | shodex.commdpi.comchromatographyonline.com |
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, but its direct application to peptides like this compound is limited due to their low volatility and high polarity. Therefore, derivatization is a prerequisite for GC analysis. This involves chemically modifying the amino and carboxyl groups to create more volatile and thermally stable derivatives google.comnist.govacs.orgculturalheritage.org.
Common derivatization strategies include silylation (e.g., using BSTFA or MTBSTFA) or esterification followed by acylation google.comacs.org. For dipeptides, this process would convert the polar functional groups into non-polar moieties, allowing them to be vaporized and separated on a GC column, typically a non-polar or mid-polar capillary column. Detection is often coupled with Mass Spectrometry (GC-MS) for identification and quantification google.comnist.govacs.org.
Research Findings: GC-MS analysis, following appropriate derivatization, can provide sensitive and specific detection of amino acids and, by extension, dipeptides. The choice of derivatization reagent and conditions is critical to ensure complete reaction, stability of the derivative, and preservation of stereochemistry if required google.comacs.orgalexandraatleephillips.com.
Table 8.1.2: Representative GC Derivatization and Analysis Conditions
| Parameter | Condition | Reference(s) |
| Derivatization | Silylation (e.g., BSTFA, MTBSTFA), Esterification + Acylation (e.g., HFBA, PFBBr) | google.comacs.org |
| GC Column Type | Medium polarity fused silica capillary column (e.g., SLB-5ms) | google.com |
| Carrier Gas | e.g., Helium, Nitrogen | google.com |
| Temperature Program | Optimized ramp from initial low temperature to high temperature | |
| Detector Type | Flame Ionization Detector (FID), Mass Spectrometry (MS) | google.com |
| Key Outcome | Volatilization and separation of amino acid/dipeptide derivatives | google.comnist.govacs.org |
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their hydrodynamic volume or size bio-rad.comlibretexts.orgmdpi.comcytivalifesciences.com. In SEC, a column is packed with porous beads, and molecules larger than the pores elute first in the void volume, while smaller molecules that can enter the pores are retarded.
While SEC is often associated with larger molecules like proteins and polymers, it can also be applied to smaller molecules and peptides, provided columns with appropriate pore sizes and fractionation ranges are selected bio-rad.comlibretexts.orgcytivalifesciences.com. For dipeptides, SEC might be utilized to assess aggregation states or to separate them from significantly larger or smaller impurities. Mobile phases are typically aqueous buffers, and the separation is based on the differential access of analytes to the pores of the stationary phase bio-rad.comlibretexts.orgmdpi.com.
Research Findings: SEC can provide a "size profile" of peptides, which can be useful for characterizing sample homogeneity or detecting oligomeric species. For dipeptides, its application might be more niche compared to RP-HPLC, but it offers a complementary separation mechanism based purely on size, without relying on specific interactions with the stationary phase libretexts.orgcytivalifesciences.com.
Table 8.1.3: Representative Size-Exclusion Chromatography Conditions
| Parameter | Condition | Reference(s) |
| SEC Column Type | Porous beads with specific pore size distribution (e.g., Superdex™ Increase) | cytivalifesciences.com |
| Mobile Phase | Aqueous buffer (e.g., water, buffered saline) | bio-rad.comlibretexts.orgmdpi.com |
| Separation Basis | Hydrodynamic volume (size and shape) | bio-rad.comlibretexts.orgmdpi.com |
| Key Outcome | Separation of molecules based on size; assessment of aggregation or purity | libretexts.orgcytivalifesciences.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field within a narrow capillary cabidigitallibrary.orgsciex.compnas.orgresearchgate.netcsusb.edu. Separation is governed by the analyte's charge-to-size ratio and the electroosmotic flow (EOF) of the background electrolyte (BGE). CE requires minimal sample volumes and offers high separation efficiency.
For dipeptides like this compound, CE can be performed in various buffer systems, with pH being a critical parameter that influences the charge state of the amino and carboxyl groups, as well as the imidazole (B134444) ring of histidine cabidigitallibrary.orgsciex.compnas.org. Buffer concentrations typically range from 50-100 mM, and common buffer systems include phosphate, borate, or acetate (B1210297) buffers cabidigitallibrary.orgsciex.com. Additives such as cyclodextrins can be used to enhance selectivity, particularly for resolving closely related compounds or stereoisomers cabidigitallibrary.orgnih.govnih.gov.
Research Findings: CE is a powerful tool for analyzing peptides and amino acids due to its high resolution and speed. The separation of dipeptides can be achieved by carefully controlling the BGE composition, pH, voltage, and capillary temperature cabidigitallibrary.orgpnas.orgresearchgate.net. CE can also be used for chiral separations by incorporating chiral selectors into the BGE cabidigitallibrary.orgnih.gov.
Table 8.1.4: Representative Capillary Electrophoresis Conditions
| Parameter | Condition | Reference(s) |
| Capillary Type | Fused-silica capillary (e.g., 50 µm I.D.) | cabidigitallibrary.orgnih.govcsusb.edu |
| Background Electrolyte (BGE) | e.g., Borate-phosphate buffer, Tris buffer | cabidigitallibrary.orgsciex.compnas.org |
| BGE pH | e.g., pH 9.5, pH 7.9, pH 9.3 | cabidigitallibrary.orgpnas.orgnih.gov |
| BGE Concentration | e.g., 50 mmol/L, 80 mmol/L | cabidigitallibrary.orgsciex.com |
| Applied Voltage | e.g., 15 kV, 22 kV | cabidigitallibrary.orgnih.gov |
| Capillary Temperature | e.g., 25 °C | cabidigitallibrary.orgnih.gov |
| Detection Wavelength | 210 nm | cabidigitallibrary.orgnih.gov |
| Additives | e.g., Cyclodextrins (e.g., HP-β-CD) for chiral or enhanced separation | cabidigitallibrary.orgnih.govnih.gov |
| Key Outcome | Separation based on charge-to-size ratio; potential for stereoisomer separation | cabidigitallibrary.orgpnas.orgresearchgate.net |
Spectroscopic Detection Methods
Spectroscopic methods leverage the interaction of light with molecules to identify and quantify this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique that relies on the absorption of ultraviolet and visible light by molecules. L-Histidine, due to its imidazole ring, exhibits characteristic UV absorption. While L-glutamic acid itself has limited UV absorption in the typical range, the dipeptide this compound will display absorption primarily dictated by the histidine moiety.
Research indicates that histidine absorbs UV light, with absorption bands typically observed around 211 nm in aqueous solutions photochemcad.com. Other studies on amino acids show that UV-Vis spectroscopy can be used to monitor reactions involving histidine, where spectral changes indicate its transformation or interaction researchgate.net. For instance, the absorption band belonging to histidine decreased while product absorption increased as a function of reaction time in one study researchgate.net. Furthermore, glutamic acid has been studied using UV-Vis spectroscopy, with specific wavelengths like 216 nm being associated with its presence in certain polymer matrices, alongside the standard protein absorption at 280 nm mdpi.com. The detection of glutamic acid using UV-Vis after reaction with ninhydrin (B49086) shows distinct absorbance peaks at 400 nm and 570 nm, with 570 nm being adopted for determination e3s-conferences.org.
Electrochemical and Biosensor Approaches
Electrochemical methods and biosensors offer sensitive and selective detection of this compound by measuring electrical signals generated from redox reactions or biological interactions. These approaches can be fast, cost-effective, and miniaturized nih.gov.
Electrochemical biosensors can utilize various detection principles such as amperometry or voltammetry nih.gov. The functional groups present in this compound, including the amino, carboxyl, and imidazole groups, can participate in electrochemical reactions. For instance, histidine has been explored as a co-reactant in electrogenerated chemiluminescence (ECL) for signal amplification researchgate.net. Biosensors have been developed for the detection of amino acids, with some demonstrating high sensitivity and reusability researchgate.net. Specifically, electrochemical sensors can be designed to detect glutamate (B1630785), often by employing enzymes like glutamate dehydrogenase, which produce electrochemically active species mdpi.comnih.gov. Poly(L-glutamic acid) (PGA) has been used in electrochemical sensors for detecting heavy metal ions due to its binding properties rsc.org.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine separation methods with detection methods to provide more comprehensive and detailed analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of peptides and amino acids, offering high sensitivity and specificity sigmaaldrich.cnanaquant.comnih.govnih.gov. It involves separating the components of a sample using liquid chromatography, followed by detection and characterization using mass spectrometry, often with tandem mass spectrometry (MS/MS) for enhanced selectivity.
LC-MS/MS methods are widely used for amino acid analysis in various biological matrices sigmaaldrich.cnanaquant.comnih.govnih.govnih.govmdpi.comlcms.cznih.gov. For instance, a method was developed for the simultaneous analysis of 41 amino acids in serum using LC-MS/MS with Selected Reaction Monitoring (SRM) anaquant.com. Another study focused on the determination of glutamyl peptides, including di- and tripeptides, using LC-MS/MS, highlighting the importance of optimizing mobile phases and stationary phases for polar compounds like peptides researchgate.net. An artifact in LC-MS/MS measurement of glutamine and glutamic acid, involving in-source cyclization to pyroglutamic acid, has been identified, emphasizing the need for careful optimization of ionization source conditions nih.gov. Deuterated internal standards are crucial for accurate quantification in LC-MS/MS to mitigate ion suppression and variability sigmaaldrich.cn.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another widely used hyphenated technique for analyzing volatile and semi-volatile compounds. However, amino acids, including this compound, are generally not volatile enough for direct GC-MS analysis and require derivatization to increase their volatility, thermal stability, and detectability mdpi.comgcms.czsigmaaldrich.comubbcluj.ropensoft.netnih.govlcms.czmdpi.com.
The derivatization process typically involves converting the polar functional groups (amino, carboxyl, hydroxyl) into less polar, more volatile derivatives using reagents like silylating agents (e.g., MTBSTFA) or alkyl chloroformates mdpi.comsigmaaldrich.comnih.govlcms.czmdpi.com. For example, a two-step derivatization procedure using methyl ester-pentafluoropropionic derivatives is employed for GC-MS analysis of amino acids mdpi.commdpi.com. Histidine and cysteine analysis by GC-MS can be less reliable with certain methods mdpi.commdpi.com. GC-MS can be used for amino acid analysis in various matrices, including plant materials and biological fluids, after appropriate derivatization pensoft.netnih.gov.
Compound List:
this compound (Histidyl-Glutamic acid)
L-Histidine (His)
L-Glutamic acid (Glu)
Sample Preparation Strategies for Complex Biological Matrices
The primary objective of sample preparation for dipeptide analysis in biological matrices such as serum, plasma, tissue homogenates, or cell lysates is to isolate the target analyte(s) while removing interfering substances and matrix components that could compromise analytical accuracy and sensitivity. creative-proteomics.com Biological samples are inherently complex, containing a high concentration of proteins, lipids, salts, and other biomolecules. Effective sample preparation ensures that the dipeptide this compound is in a suitable form for subsequent analytical steps, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). creative-proteomics.comtaylorfrancis.com
Key strategies include:
Deproteinization: Proteins are often precipitated using agents like trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation to separate the supernatant containing the dipeptides. creative-proteomics.comunimi.it Ultrafiltration using membranes with specific molecular weight cut-offs (e.g., 3 kDa) can also remove macromolecules and desalinate samples. creative-proteomics.com
Extraction: Depending on the matrix and the dipeptide's polarity, various extraction methods are employed. For hydrophilic compounds like this compound, solvent extraction using methanol-water mixtures is common. creative-proteomics.com
Solid Phase Extraction (SPE): SPE is a widely adopted technique for the cleanup and concentration of amino acids and dipeptides. It utilizes a solid sorbent material to selectively retain the analytes of interest or to remove interfering compounds. phenomenex.comresearchgate.net Various sorbent chemistries, including C18, ion-exchange (cation or anion exchange), and hydrophilic-lipophilic balanced (HLB) phases, are utilized based on the analyte's properties. creative-proteomics.comphenomenex.comresearchgate.net SPE can significantly reduce matrix effects and improve the signal-to-noise ratio for subsequent analyses. phenomenex.com Techniques involving silica monoliths in spin columns offer rapid sample treatment, often completing the process in under 10 minutes via centrifugation. chromatographytoday.com
Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation: For GC-MS analysis, amino acids and dipeptides must be converted into volatile derivatives. This often involves initial isolation, potentially using ion-exchange chromatography, followed by derivatization. google.comgoogle.com Kits like EZ:faast are designed for this purpose. sigmaaldrich.comlcms.cz
Derivatization Protocols for Enhanced Detection and Separation
Many amino acids and dipeptides, including this compound, lack inherent chromophores or fluorophores, making direct detection by standard HPLC detectors challenging. Derivatization is therefore essential to introduce functional groups that enhance their detectability (e.g., by UV-Vis or fluorescence detectors) and improve their chromatographic behavior. myfoodresearch.comjasco-global.comshimadzu.com Derivatization can be performed either before chromatographic separation (pre-column) or after separation (post-column). Pre-column derivatization is often preferred for its simplicity and ability to improve separation by adding hydrophobic moieties. myfoodresearch.comjasco-global.comshimadzu.comjasco-global.comlcms.cz
Common derivatization reagents and their applications include:
o-Phthalaldehyde (B127526) (OPA): Reacts with primary amino acids to form highly fluorescent isoindole derivatives, typically detected with excitation/emission wavelengths around 340/455 nm. It requires a thiol compound (e.g., 2-mercaptoethanol) for fluorescence development and does not react with secondary amino acids like proline. myfoodresearch.comjasco-global.comjasco-global.comjascoinc.comtandfonline.com
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids, forming fluorescent derivatives. It offers good stability and can be used for simultaneous analysis of a broader range of amino acids, including proline. Derivatives are typically detected with excitation/emission wavelengths around 265/310 nm. shimadzu.comlcms.czcreative-proteomics.comnih.gov FMOC-Cl derivatization has shown improved fluorescence response for histidine (His) and tyrosine (Tyr) by forming monosubstituted His and disubstituted Tyr. nih.gov
Phenyl Isothiocyanate (PITC): Used for pre-column derivatization in HPLC, yielding phenylthiocarbamyl (PTC) derivatives. nih.gov
Alkyl Chloroformates: Employed for GC-MS analysis to create volatile ester derivatives of amino acids. google.comsigmaaldrich.comrsc.org
Table 1: Common Derivatization Reagents for Amino Acids and Dipeptides
| Derivatization Reagent | Analyte Type Targeted | Detection Method | Typical Wavelengths (Ex/Em) | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary amino acids | Fluorescence | 340/455 nm | Highly fluorescent derivatives, sensitive detection, rapid reaction. | Does not react with secondary amino acids (e.g., proline). Requires a thiol. myfoodresearch.comjascoinc.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary amino acids | Fluorescence | 265/310 nm | Reacts with both primary and secondary amino acids, stable derivatives, suitable for automation. creative-proteomics.comnih.gov | Can have hydrolysis product interference. creative-proteomics.com Improved His/Tyr derivatization noted. nih.gov |
| Phenyl Isothiocyanate (PITC) | Primary & Secondary amino acids | UV/Vis | Varies | Established method for HPLC analysis. nih.gov | Less sensitive than fluorescence methods. |
| Alkyl Chloroformates | Amino acids | GC-MS | N/A | Forms volatile derivatives suitable for GC-MS analysis. google.comrsc.org | Requires GC-MS instrumentation. |
| Dabsyl Chloride | Amino acids | UV/Vis | Varies | Used for pre-column derivatization for absorbance detection. jasco-global.com | Generally less sensitive than fluorescence. |
Extraction and Purification Techniques
The isolation and purification of this compound from complex biological samples are critical steps to remove co-extracted interfering substances and to concentrate the analyte.
Solvent Extraction: This is a fundamental technique where solvents are used to selectively dissolve and separate compounds. For hydrophilic dipeptides, extraction with aqueous-organic solvent mixtures, such as methanol/water, is common. creative-proteomics.com
Solid Phase Extraction (SPE): As mentioned in sample preparation, SPE is a powerful purification tool. Different SPE phases can be employed to selectively retain this compound or to remove specific classes of interfering compounds. For instance, C18 SPE can retain less polar compounds, while ion-exchange SPE can leverage the charged nature of amino acids and dipeptides. creative-proteomics.comphenomenex.com For highly polar dipeptides, careful selection of the sorbent and elution conditions is necessary, as some might elute with the initial loading solvent if the sorbent's affinity is insufficient. researchgate.net
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net surface charge. For amino acids and dipeptides, IEC can be used to isolate them from neutral or oppositely charged matrix components. google.comgoogle.com
Protein Hydrolysis: While not a purification technique for intact dipeptides, acid hydrolysis is used to break down proteins into constituent amino acids. However, this process can degrade certain amino acids and convert others (like asparagine and glutamine) into different forms (aspartic acid and glutamic acid), which is important to consider if analyzing intact dipeptides. creative-proteomics.comfrontiersin.org
Other Chromatographic Techniques: Techniques like silica gel column chromatography and thin-layer chromatography (TLC) have been used for the purification of related cyclic dipeptides. researchgate.net
The choice of extraction and purification techniques depends heavily on the specific biological matrix, the concentration of this compound, and the requirements of the downstream analytical method.
Emerging Research Directions and Future Perspectives for L His L Glu Oh
Integration with Omics Technologies (e.g., Metabolomics, Peptidomics)
The advancement of omics technologies, such as metabolomics and peptidomics, offers powerful tools for identifying and quantifying dipeptides like L-His-L-Glu-OH within complex biological systems. Metabolomics aims to comprehensively profile all small molecules in a biological sample, including dipeptides, providing insights into metabolic pathways and cellular states nih.govnih.gov. Peptidomics, specifically focusing on peptides, can reveal the dynamic changes in peptide profiles under various physiological or pathological conditions diva-portal.org.
Integrating this compound into these omics datasets can help elucidate its biological roles, metabolic fate, and potential as a biomarker. For instance, identifying this compound in specific tissues or cellular compartments through metabolomic profiling could shed light on its localized functions. Similarly, peptidomic studies might reveal its presence in extracellular fluids or its association with specific protein interactions. Research in this area is crucial for understanding the endogenous production, degradation, and transport mechanisms of dipeptides, thereby contextualizing their physiological significance nih.gov.
Application of Machine Learning and Artificial Intelligence in Dipeptide Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being employed to accelerate research in various scientific domains, including peptide science researchgate.net. These technologies can process vast amounts of data, identify complex patterns, and make predictions that are often beyond human analytical capabilities.
Predictive Modeling of Structure-Function Relationships
AI and ML algorithms can be trained on existing data to predict the functional properties of dipeptides based on their amino acid sequences and structural characteristics. For this compound, this could involve predicting its potential interactions with biological targets, its stability, solubility, or even its pharmacological activity. By analyzing large datasets of known dipeptides and their associated functions, predictive models can identify key structural motifs or physicochemical properties that confer specific biological activities. This approach can significantly speed up the discovery process for novel dipeptide applications by prioritizing candidates for experimental validation.
Data Analysis for Complex Biochemical Datasets
Omics studies generate massive datasets that require sophisticated analytical tools. AI and ML are invaluable for analyzing these complex biochemical datasets, enabling researchers to extract meaningful information from high-throughput screening results, mass spectrometry data, and genomic or proteomic profiles. For dipeptides like this compound, AI can help in identifying subtle correlations between dipeptide levels and other biological parameters, uncovering hidden relationships that might indicate novel physiological roles or therapeutic potential.
High-Throughput Screening Methodologies for Dipeptide Interactions
High-throughput screening (HTS) methodologies are essential for rapidly assessing the interactions of dipeptides with a wide array of biological molecules, such as proteins, receptors, and enzymes. Developing and applying HTS assays for this compound can accelerate the identification of its binding partners and functional targets. Techniques such as surface plasmon resonance (SPR), enzyme-linked immunosorbent assays (ELISAs), and combinatorial peptide libraries can be adapted for dipeptide screening.
For example, HTS could be used to identify specific enzymes that metabolize this compound or receptors that bind to it, providing crucial clues about its physiological roles. The ability to screen thousands of potential interactions efficiently allows for a comprehensive understanding of how this compound participates in biological networks, paving the way for targeted therapeutic or biotechnological applications.
Exploration of Novel Biosynthetic Pathways for Dipeptide Production
The efficient and sustainable production of dipeptides is critical for their widespread application. While chemical synthesis methods exist, research into novel biosynthetic pathways, including enzymatic and fermentative approaches, is gaining momentum researchgate.net. Exploring natural biosynthetic routes or engineering microbial systems for the production of this compound could lead to more cost-effective and environmentally friendly manufacturing processes.
This involves identifying specific enzymes involved in dipeptide formation, understanding the genetic regulation of these pathways, and potentially employing metabolic engineering strategies in host organisms like bacteria or yeast. For instance, harnessing specific amino acid ligases or non-ribosomal peptide synthetases could enable the targeted production of this compound. Such advancements would be crucial for scaling up production for research and commercial purposes.
Role of this compound in Synthetic Biology and Bio-Inspired Materials Research
Dipeptides, including this compound, are increasingly recognized for their potential as building blocks in synthetic biology and for the development of bio-inspired materials. In synthetic biology, precisely engineered peptides can be used to create novel biological circuits, sensors, or therapeutic agents. This compound, with its distinct amino acid composition, could be incorporated into such systems to impart specific functionalities.
Furthermore, the self-assembly properties of peptides are being leveraged to create advanced biomaterials. Dipeptides can form ordered structures like hydrogels, nanofibers, and scaffolds with potential applications in tissue engineering, drug delivery, and biosensing mdpi.com. The specific chemical properties of histidine (e.g., metal binding, proton buffering) and glutamic acid (e.g., charge, hydrophilicity) in this compound could contribute to unique material characteristics, such as responsive hydrogels or functionalized surfaces. Research in this area aims to harness the inherent properties of dipeptides to design materials with tailored functions and improved biocompatibility.
Q & A
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?
- Answer : Synthesize analogs with modifications at the histidine imidazole or glutamate carboxyl groups. Test via high-throughput screening (HTS) and correlate activity with computed descriptors (e.g., LogP, polar surface area). Use QSAR models to predict bioactivity and prioritize candidates for synthesis .
Methodological and Ethical Considerations
Q. What protocols ensure compliance with data-sharing agreements in multi-institutional this compound research?
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during this compound characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
